molecular formula C18H24N4O3S B5642975 N,N-dimethyl-N'-{[1-(quinolin-6-ylcarbonyl)piperidin-3-yl]methyl}sulfamide

N,N-dimethyl-N'-{[1-(quinolin-6-ylcarbonyl)piperidin-3-yl]methyl}sulfamide

Cat. No.: B5642975
M. Wt: 376.5 g/mol
InChI Key: MIOPVODPTXBXPD-UHFFFAOYSA-N
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Description

N,N-dimethyl-N'-{[1-(quinolin-6-ylcarbonyl)piperidin-3-yl]methyl}sulfamide, also known as QL-XII-47, is a novel compound that has been synthesized for its potential use in scientific research. This compound belongs to the class of sulfamide derivatives and has been shown to have promising activity against a variety of biological targets.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many quinoline derivatives exhibit antimicrobial activity, and this activity depends on the substitution on the heterocyclic pyridine ring .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses, particularly if it exhibits useful biological activity. This could involve further modifications to its structure to enhance its activity or reduce potential side effects .

Properties

IUPAC Name

6-[3-[(dimethylsulfamoylamino)methyl]piperidine-1-carbonyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-21(2)26(24,25)20-12-14-5-4-10-22(13-14)18(23)16-7-8-17-15(11-16)6-3-9-19-17/h3,6-9,11,14,20H,4-5,10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOPVODPTXBXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1CCCN(C1)C(=O)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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